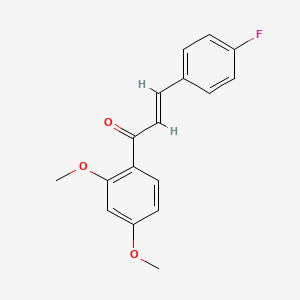

(2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H15FO3 and its molecular weight is 286.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Nonlinear Optical (NLO) Properties

NLO Material Synthesis : The compound has been synthesized using the Claisen-Schmidth condensation method, showing potential as an organic nonlinear optical material. Its structure was confirmed using FT-IR spectrum analysis, and single crystals were grown through the slow evaporation method. The compound was found to be transparent in the visible region, with absorption in the UV range. Its NLO efficiency was estimated to be 0.5 times that of standard KDP crystals (Shruthi et al., 2017).

Molecular Structure and Hyperpolarizability : The compound's molecular structure was studied through FT-IR, X-ray diffraction, and density functional methods. The results indicated a significant first hyperpolarizability, suggesting its potential in NLO applications. The study provided insights into the molecule's stability, arising from hyper-conjugative interactions and charge delocalization (Najiya et al., 2014).

Crystal Growth and Vibrational Spectral Studies : Another study focused on the synthesis of a chalcone derivative of this compound, analyzing its vibrational spectra with FT-Raman and FT-IR. The research included structure optimizations and force field calculations based on DFT theory. It provided insights into the molecule's electronic density, molecular shape, and size, as well as its potential NLO properties (Kumar et al., 2015).

Other Applications

Potential Antioxidant Activity : A derivative of this compound was synthesized and tested in vitro for antioxidant activity. The research included characterizations using various spectroscopic techniques and X-ray crystallography. The study concluded that certain derivatives exhibit strong antioxidant activity, particularly those with hydroxyl functionalities (Sulpizio et al., 2016).

In Silico Study for SARS-CoV-2 Interactions : An in silico study evaluated the interactions of chalcone derivatives with enzymatic and structural targets of SARS-CoV-2. This study is particularly relevant in the context of the COVID-19 pandemic, suggesting that derivatives of this compound could play a role in inhibiting the virus's interaction with host cells (Almeida-Neto et al., 2020).

Photophysical Investigation : A derivative of this compound was investigated for its photophysical properties. The study included the synthesis of the compound and an examination of its absorption and fluorescence properties in various solvents. The findings suggest potential applications in areas like fluorescent probes and optical sensors (Asiri et al., 2017).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one involves the condensation of 2,4-dimethoxybenzaldehyde with 4-fluoroacetophenone in the presence of a base to form the corresponding chalcone, which is then subjected to a Claisen-Schmidt condensation with propionaldehyde to yield the final product.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "4-fluoroacetophenone", "base", "propionaldehyde" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethoxybenzaldehyde with 4-fluoroacetophenone in the presence of a base to form the corresponding chalcone.", "Step 2: Claisen-Schmidt condensation of the chalcone with propionaldehyde to yield the final product, (2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one." ] } | |

CAS番号 |

394-26-3 |

分子式 |

C17H15FO3 |

分子量 |

286.30 g/mol |

IUPAC名 |

1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C17H15FO3/c1-20-14-8-9-15(17(11-14)21-2)16(19)10-5-12-3-6-13(18)7-4-12/h3-11H,1-2H3 |

InChIキー |

FRCWAQMDSSPPFN-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)OC |

正規SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)OC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2736102.png)

![1-((4-chlorophenyl)sulfonyl)-3-(3-ethoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2736105.png)

![3-Benzyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2736106.png)

![N-Methyl-N-[2-oxo-2-[[(1R)-1-phenylpropyl]amino]ethyl]prop-2-enamide](/img/structure/B2736107.png)

![3-(5-bromo-2-hydroxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2736112.png)

![methyl 4-methoxy-3-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate](/img/structure/B2736113.png)

![5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2736117.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(2-methylphenyl)pyridazin-3-one](/img/structure/B2736118.png)